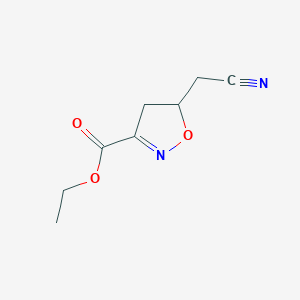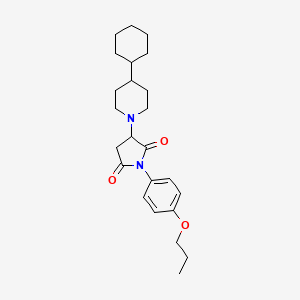![molecular formula C22H19N3O4 B11051474 N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11051474.png)
N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-6-methoxy-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
imidazole-containing compound , belongs to the class of heterocyclic molecules. Imidazole features a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA structures.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of an imidazole derivative with a suitable carboxylic acid or its activated derivative (such as an acid chloride or anhydride). The reaction typically occurs under mild conditions, yielding the desired product.
Industrial Production:: While industrial-scale production methods may vary, the synthesis often involves efficient and scalable processes. Researchers have explored diverse strategies to optimize yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Reactivity:: Imidazole-containing compounds participate in various chemical reactions:
Oxidation: Imidazoles can undergo oxidation, leading to the formation of imidazole-2-ones.
Reduction: Reduction of imidazoles can yield dihydroimidazoles.
Substitution: Imidazoles can undergo nucleophilic substitution reactions at the nitrogen atoms.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve peracids, while reduction could use metal hydrides.
Major Products:: The specific products formed depend on the substituents and reaction conditions. Researchers have reported various derivatives with diverse biological activities .
Scientific Research Applications
Chemistry::
Synthetic Intermediates: Imidazole-containing compounds serve as versatile intermediates in organic synthesis.
Catalysis: Imidazoles act as ligands in transition metal catalysis.
Coordination Chemistry: Their coordination properties find applications in coordination complexes.
Drug Development: Imidazole derivatives feature in commercial drugs, including antihistaminic agents, antivirals, and antiulcer medications.
Antimicrobial Activity: Some imidazole derivatives exhibit antibacterial, antifungal, and antiprotozoal properties.
Fine Chemicals: Imidazole-based compounds contribute to the production of fine chemicals and specialty materials.
Mechanism of Action
The precise mechanism by which N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-6-methoxy-2-oxo-2H-chromene-3-carboxamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While imidazole-containing compounds share similarities with other heterocyclic molecules, their unique structural features set them apart. Further exploration of related compounds can provide valuable insights.
properties
Molecular Formula |
C22H19N3O4 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[1-(4-imidazol-1-ylphenyl)ethyl]-6-methoxy-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C22H19N3O4/c1-14(15-3-5-17(6-4-15)25-10-9-23-13-25)24-21(26)19-12-16-11-18(28-2)7-8-20(16)29-22(19)27/h3-14H,1-2H3,(H,24,26) |
InChI Key |
XPKXLSJGZCEDAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CN=C2)NC(=O)C3=CC4=C(C=CC(=C4)OC)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(1,3-benzodioxol-5-ylmethyl)-4',4'-dimethyl-3,4-dihydro-1H,2'H,6'H-spiro[benzo[f]quinoline-2,1'-cyclohexane]-2',6'-dione](/img/structure/B11051394.png)
![N-11H-dibenzo[b,e][1,4]dioxepin-2-ylpiperidine-1-sulfonamide](/img/structure/B11051396.png)
![1-bromo-9,10-dimethoxy-2-[(4-methoxyphenyl)sulfanyl]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B11051405.png)

![2-Oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[b]pyridine-3,4-dicarbonitrile](/img/structure/B11051415.png)
![2-[5-(3-Thienyl)-1H-pyrazol-3-YL]-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11051420.png)

![4-[4-(3,4-Dimethoxyphenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B11051429.png)
![6-Imino-8,8-dimethyl-3-(propan-2-yl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B11051430.png)

![methyl 2-benzyl-7-[(2,3-dihydro-1H-inden-1-ylacetyl)amino]-1,3-benzoxazole-5-carboxylate](/img/structure/B11051442.png)
![1'-benzyl-2'-hydroxy-8-nitro-1,2,4,4a-tetrahydro-4'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-4',6'(1'H)-dione](/img/structure/B11051445.png)
![1-(3,4-dichlorophenyl)-4-(4-methylphenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11051459.png)
